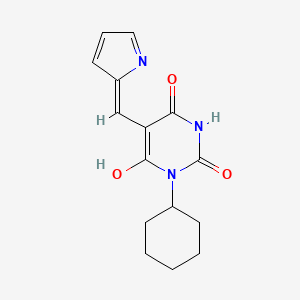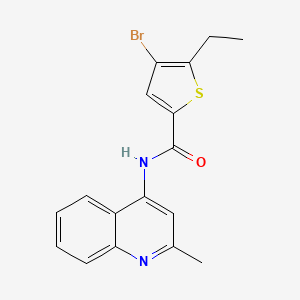
2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one, also known as BMHDC, is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. BMHDC is a cyclic enaminone that contains a butyryl group, a heptylamino group, and a cyclohexenone ring.
Applications De Recherche Scientifique
2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis. In addition, 2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one is not fully understood, but it is believed to involve the inhibition of MMPs and the induction of apoptosis in cancer cells. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which are essential for tumor invasion and metastasis. 2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one has been shown to inhibit the activity of MMP-2 and MMP-9, which are highly expressed in various types of cancer. In addition, 2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of MMPs, which are involved in tumor invasion and metastasis. In addition, 2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one has been shown to exhibit antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one in lab experiments is its potential as a lead compound for the development of new anticancer drugs. Its ability to inhibit the activity of MMPs and induce apoptosis in cancer cells makes it a promising candidate for further research. However, one of the limitations of using 2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is the development of new drugs based on the structure of 2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one. By modifying the structure of 2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one, it may be possible to improve its solubility and increase its potency as an anticancer agent. Another area of interest is the study of the mechanism of action of 2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one. Further research is needed to fully understand how 2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one inhibits the activity of MMPs and induces apoptosis in cancer cells. Finally, 2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one may be studied for its potential applications in material science, such as the development of new polymers and coatings.
Méthodes De Synthèse
2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one can be synthesized using a multistep process that involves the reaction of 2-cyclohexenone with heptanal to form 2-heptyl-2-cyclohexenone. This intermediate compound is then reacted with butyryl chloride to form 2-butyryl-2-heptyl-cyclohexenone. Finally, this compound is reacted with ammonia to form 2-butyryl-3-(heptylamino)-5,5-dimethyl-2-cyclohexen-1-one. The overall yield of this synthesis method is around 20%, and the purity of the final product can be improved using chromatographic techniques.
Propriétés
IUPAC Name |
(2E)-3-heptylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2/c1-5-7-8-9-10-12-20-15-13-19(3,4)14-17(22)18(15)16(21)11-6-2/h21H,5-14H2,1-4H3/b18-16+,20-15? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFFSEZXYCFHAJ-RZDMDXEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN=C1CC(CC(=O)C1=C(CCC)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN=C\1CC(CC(=O)/C1=C(\CCC)/O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-heptylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6137143.png)
![N-(3,5-dimethylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6137147.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B6137169.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6137191.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6137192.png)
![N-(3,5-dimethylphenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6137193.png)
![8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B6137201.png)
![N-methyl-1-(4-methylphenyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B6137204.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6137208.png)

![6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6137222.png)
![1-(4-methoxyphenyl)-4-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6137236.png)
![N,N-diethyl-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6137237.png)